5-Carbamoyl-4-methylpyridine-2-carboxylic acid (CAS 1909314-03-9): A Privileged Pharmacophore for Metalloenzyme Inhibition
5-Carbamoyl-4-methylpyridine-2-carboxylic acid (CAS 1909314-03-9): A Privileged Pharmacophore for Metalloenzyme Inhibition
Executive Summary
In the landscape of targeted drug discovery, the rational design of metalloenzyme inhibitors relies heavily on highly optimized building blocks. 5-Carbamoyl-4-methylpyridine-2-carboxylic acid (CAS 1909314-03-9) has emerged as a critical, privileged pharmacophore, particularly in the development of inhibitors targeting 2-oxoglutarate (2-OG) dependent oxygenases. This class of enzymes includes Hypoxia-Inducible Factor Prolyl Hydroxylases (HIF-PHDs) and Histone Lysine Demethylases (e.g., KDM5), both of which are major therapeutic targets for renal anemia and oncology, respectively [1].
This whitepaper provides an in-depth mechanistic analysis of this building block, detailing its structural causality in active-site binding, and outlines field-proven synthetic and analytical protocols for integrating it into complex Active Pharmaceutical Ingredients (APIs).
Physicochemical & Structural Profiling
To utilize CAS 1909314-03-9 effectively, one must understand the purpose of its specific functionalization. This molecule is not just a scaffold; it is a highly tuned orthosteric competitive inhibitor fragment.
Structural Causality
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Picolinic Acid Core (C2-Carboxylate & N1): The defining feature of this molecule is its ability to act as a bidentate chelator. The nitrogen of the pyridine ring and the oxygen of the C2-carboxylic acid coordinate directly with the active-site Iron (Fe²⁺) cofactor, displacing the endogenous co-substrate, 2-oxoglutarate [2].
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4-Methyl Group: The addition of a methyl group at the C4 position serves a dual purpose. Sterically, it restricts the conformational flexibility of the resulting API, locking it into a bioactive conformation. Hydrophobically, it projects into a conserved lipophilic pocket adjacent to the iron center, increasing binding affinity and target residence time.
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5-Carbamoyl Group: The carbamoyl moiety at C5 acts as a critical hydrogen-bond donor/acceptor network. In KDM5 and HIF-PHD targets, this group interacts with conserved active-site residues (such as tyrosine or arginine), driving isoform selectivity and improving the aqueous solubility of the final API [3].
Quantitative Data Summary
| Property | Value | Causality / Significance in Drug Design |
| CAS Number | 1909314-03-9 | Unique identifier for procurement and IP tracking. |
| Molecular Formula | C₈H₈N₂O₃ | Highly atom-efficient fragment for API synthesis. |
| Molecular Weight | 180.16 g/mol | Low molecular weight ensures the final API remains within Lipinski's Rule of 5. |
| SMILES | CC1=C(C(N)=O)C=NC(C(=O)O)=C1 | Structural representation for computational docking (in silico screening). |
| H-Bond Donors | 2 (from -NH₂ and -OH) | Facilitates strong target-site anchoring. |
| H-Bond Acceptors | 4 (from N, C=O, C=O, -OH) | Enhances target specificity and aqueous solubility. |
Mechanistic Role in Metalloenzyme Inhibition
The therapeutic efficacy of APIs derived from CAS 1909314-03-9 is rooted in its ability to hijack the 2-OG binding site. In enzymes like HIF-PHD, the inhibition of prolyl hydroxylation stabilizes HIF-1α, leading to the upregulation of erythropoietin (EPO) and subsequent red blood cell production—a pathway critical for treating chronic kidney disease-induced anemia [4].
Similarly, in oncology, inhibiting KDM5 prevents the demethylation of histone H3K4, thereby altering chromatin structure and suppressing the transcription of oncogenes [5]. The diagram below illustrates the self-validating logic of how the functional groups of CAS 1909314-03-9 interact with the metalloenzyme active site.
Figure 1: Mechanistic binding model of CAS 1909314-03-9 within a 2-OG dependent metalloenzyme active site.
Synthetic Integration and Workflows
To incorporate this building block into a larger API, the C2-carboxylic acid must be coupled to an amine (e.g., a substituted glycine derivative for HIF-PHD inhibitors). Because the picolinic acid core is electronically deactivated and sterically hindered by the adjacent pyridine nitrogen, standard coupling reagents (like DCC or EDC) often yield poor results.
Causality of Reagent Choice: We mandate the use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with DIPEA (N,N-Diisopropylethylamine). HATU generates a highly reactive HOAt ester intermediate that accelerates the reaction and suppresses epimerization. DIPEA is chosen over Triethylamine (TEA) because its steric bulk prevents it from acting as a competing nucleophile.
Step-by-Step Amide Coupling Protocol
Self-Validating System: This protocol incorporates in-process LC-MS monitoring to ensure the active ester is formed before amine addition, preventing reagent waste.
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Activation Phase:
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Suspend 1.0 equivalent (eq) of CAS 1909314-03-9 in anhydrous N,N-Dimethylformamide (DMF) at 0 °C under an inert argon atmosphere.
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Add 3.0 eq of DIPEA, followed by 1.2 eq of HATU.
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Causality: Stir at 0 °C for 15 minutes. The low temperature prevents the degradation of the highly reactive HOAt-ester.
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In-Process Control: Aliquot 5 µL into methanol and analyze via LC-MS. Confirm the disappearance of the starting material mass (m/z 181.0 [M+H]⁺) and the appearance of the active ester intermediate.
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Coupling Phase:
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Slowly add 1.1 eq of the target primary/secondary amine.
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Allow the reaction to warm to room temperature (25 °C) and stir for 2–4 hours.
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Quench and Extraction:
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Quench the reaction by adding a 10-fold volume of saturated aqueous NaHCO₃.
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Extract the aqueous layer three times with Ethyl Acetate (EtOAc).
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Causality: The basic quench neutralizes residual HATU and deprotonates the unreacted carboxylic acid, keeping it in the aqueous phase while the neutral amide product partitions into the organic phase.
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Purification:
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Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF), followed by brine.
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Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify via flash column chromatography (DCM:MeOH gradient).
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Figure 2: Optimized synthetic workflow for the amide coupling of CAS 1909314-03-9.
Analytical Validation Protocol
To ensure the structural integrity and purity of the synthesized intermediate, rigorous analytical validation is required. The presence of the carbamoyl group and the pyridine ring necessitates specific chromatographic conditions to prevent peak tailing.
LC-MS Parameters
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Column: C18 Reverse Phase (e.g., Waters XBridge, 2.1 x 50 mm, 2.5 µm).
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Mobile Phase:
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Solvent A: 0.1% Formic Acid in Water.
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Solvent B: 0.1% Formic Acid in Acetonitrile.
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Causality: Formic acid is mandatory. The acidic modifier protonates the pyridine nitrogen (pKa ~5.2), ensuring the molecule remains in a single ionization state, which prevents peak broadening and enables sharp, quantifiable peaks.
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Detection: ESI+ (Electrospray Ionization, positive mode). Look for the specific [M+H]⁺ adduct of the coupled product.
NMR Validation (¹H and ¹³C)
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Solvent: DMSO-d₆.
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Key Diagnostic Peaks:
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Pyridine Proton (C3 or C6): Expect a sharp singlet in the aromatic region (typically δ 8.0 - 8.8 ppm), confirming the integrity of the pyridine ring.
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Carbamoyl Protons (-CONH₂): Two distinct broad singlets around δ 7.5 and 8.1 ppm in DMSO-d₆. Causality: The restricted rotation around the C-N partial double bond of the amide causes the two protons to be magnetically inequivalent.
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Methyl Group (-CH₃): A sharp singlet at ~2.3 - 2.6 ppm.
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By adhering to these validated protocols, researchers can ensure the successful integration of 5-Carbamoyl-4-methylpyridine-2-carboxylic acid into robust, high-yield drug discovery pipelines.
References
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Hatch, S. B., et al. (2016). Assessing histone demethylase inhibitors in cells: Lessons learned. Epigenetics & Chromatin. Available at:[Link]
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Qutub, A. A., et al. (2009). Iron behaving badly: inappropriate iron chelation as a major contributor to the aetiology of vascular and other progressive inflammatory and degenerative diseases. BMC Genomics. Available at:[Link]
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Roatsch, M., et al. (2016). Structural analysis of human KDM5B guides histone demethylase inhibitor development. Nature Chemical Biology. Available at:[Link]
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Fang, T., et al. (2023). Roles of Hypoxia-Inducible Factor-Prolyl Hydroxylases in Aging and Disease. Aging and Disease. Available at:[Link]
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Sullivan, L. B., et al. (2021). The Crucial Roles of Intermediate Metabolites in Cancer. Frontiers in Oncology. Available at:[Link]
